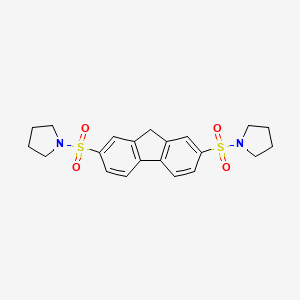2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene
CAS No.: 325695-56-5
Cat. No.: VC5129418
Molecular Formula: C21H24N2O4S2
Molecular Weight: 432.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 325695-56-5 |
|---|---|
| Molecular Formula | C21H24N2O4S2 |
| Molecular Weight | 432.55 |
| IUPAC Name | 1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine |
| Standard InChI | InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 |
| Standard InChI Key | BXVHPUMUFVKZMZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Composition
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene possesses the molecular formula C₂₁H₂₄N₂O₄S₂ and a molar mass of 432.56 g/mol . Its structure features a planar fluorene core (a bicyclic system comprising two benzene rings fused via a five-membered ring) substituted with sulfonamide groups at positions 2 and 7. Each sulfonamide group is further functionalized with a pyrrolidine ring, a five-membered secondary amine.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain limited in publicly available literature, insights can be extrapolated from structurally analogous molecules. For instance, the related compound 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one (CID 979406) exhibits a collision cross-section (CCS) of 199.9 Ų for its [M+H]+ adduct, as determined by ion mobility spectrometry . Such data suggest that the non-ketonized fluorene derivative may exhibit similar gas-phase behavior, albeit with slight variations due to the absence of the electron-withdrawing carbonyl group.
The SMILES notation for the compound is C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5, reflecting the connectivity of the sulfonamide-pyrrolidine moieties to the fluorene backbone .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene likely follows a multi-step protocol common to sulfonated aromatics:
-
Sulfonation of Fluorene: Direct sulfonation of fluorene at the 2- and 7-positions using a sulfonating agent such as chlorosulfonic acid.
-
Amidation with Pyrrolidine: Subsequent reaction of the sulfonyl chloride intermediates with pyrrolidine to form the sulfonamide bonds.
A analogous route is described for the synthesis of fluorinated amino acid derivatives, where sulfonamide formation employs oxalyl chloride and triethylamine in dichloromethane (DCM) . This method ensures high yields and purity, critical for pharmaceutical applications.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring sulfonation occurs exclusively at the 2- and 7-positions, avoiding isomer formation.
-
Stability of Intermediates: Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its sulfonamide groups, which enhance hydrophilicity. Predicted logP values (calculated using tools like XLogP3) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates.
Thermal Properties
While specific melting/boiling points for 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene are unreported, related fluorene derivatives exhibit melting points in the range of 139–145°C , suggesting similar thermal stability.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume